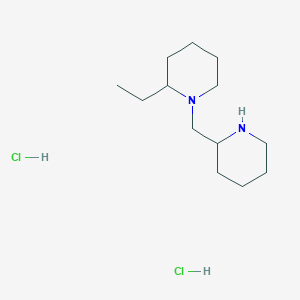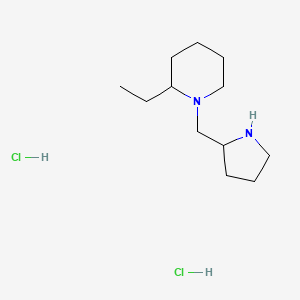-methanone hydrochloride CAS No. 1246172-56-4](/img/structure/B1398357.png)
[4-(2-Hydroxyethyl)-1-piperazinyl](2-piperidinyl)-methanone hydrochloride
説明
4-(2-Hydroxyethyl)-1-piperazinyl](2-piperidinyl)-methanone hydrochloride, also known as 4-HEPM HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the piperazine family, which includes many compounds with a wide range of biological and pharmacological activities. 4-HEPM HCl has been studied for its ability to modulate the activity of a variety of neurotransmitters, such as dopamine, serotonin, and GABA. It has also been used in laboratory experiments to investigate the effects of various drugs on the brain.
科学的研究の応用
Synthesis and Therapeutic Potential
- Therapeutic Agent Synthesis : A study by Abbasi et al. (2019) highlights the synthesis of piperazinyl methanone derivatives, which demonstrated considerable inhibitory activity against the α-glucosidase enzyme, suggesting potential therapeutic applications. These compounds also underwent evaluations for hemolytic and cytotoxic profiles, indicating a focus on safety and effectiveness (Abbasi et al., 2019).
- Alzheimer's Disease Research : Hassan et al. (2018) explored synthetic multifunctional amides, including piperazinyl methanone derivatives, for potential therapeutic use in Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, with structural confirmation through various spectral data and enzyme inhibition activity analysis (Hassan et al., 2018).
Antimicrobial Applications
- Antimicrobial Activity : A study by Patel et al. (2011) focused on synthesizing piperazinyl methanone derivatives and evaluating their antimicrobial activity. The in vitro screening revealed variable and modest activity against investigated strains of bacteria and fungi, suggesting potential in developing antimicrobial agents (Patel et al., 2011).
Synthesis and Structural Studies
- Synthesis and Characterization : Research by Zheng Rui (2010) and Ji Ya-fei (2011) involved the synthesis and structural identification of piperazinyl methanone derivatives, highlighting their significance in chemical research and potential industrial applications (Zheng Rui, 2010), (Ji Ya-fei, 2011).
Drug Development and Analysis
- Drug Development Insights : Studies by Liu et al. (2020) and Shim et al. (2002) provide insights into the identification, quantification, and structural analysis of impurities in drug substances related to piperidine derivatives, demonstrating the importance of these compounds in pharmaceutical research and quality control (Liu et al., 2020), (Shim et al., 2002).
Corrosion Inhibition
- Corrosion Inhibition Research : The study by Singaravelu et al. (2022) delves into the use of piperazinyl methanone compounds as corrosion inhibitors. This research is significant in the field of materials science, demonstrating the compound's efficacy in protecting metals from corrosion in acidic mediums (Singaravelu et al., 2022).
特性
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.ClH/c16-10-9-14-5-7-15(8-6-14)12(17)11-3-1-2-4-13-11;/h11,13,16H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKESIISELNBORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxyethyl)-1-piperazinyl](2-piperidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



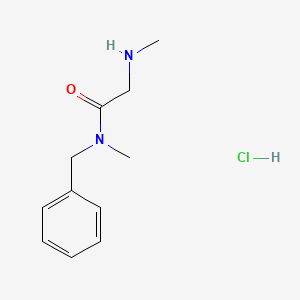
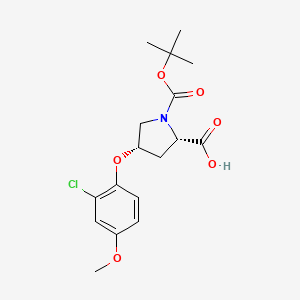
![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
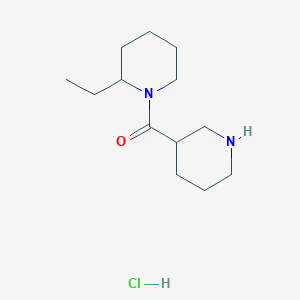
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)
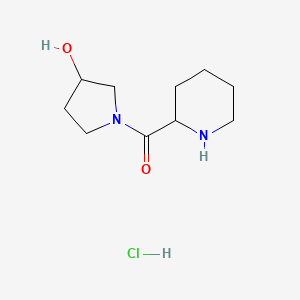
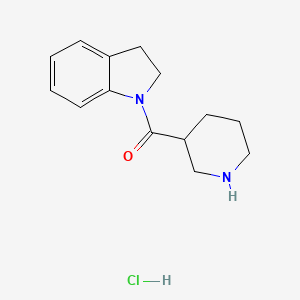
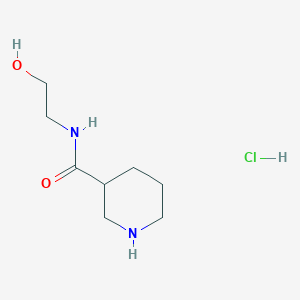
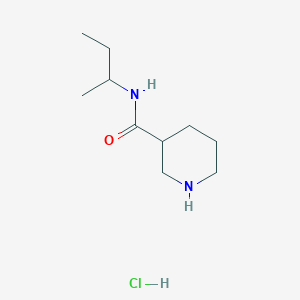
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
